- Novel symmetrical ureas as modulators of protein arginine methyl transferasesBioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067,
Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 3-(aminomethyl)benzoate
- 3-(Aminomethyl)benzoic acid methyl ester
- 3-Aminomethyl-benzoic acid methyl ester
- Benzoic acid, 3-(aminomethyl)-, methyl ester
- 3-aminomethylbenzoic acid methyl ester
- 3-CARBOMETHOXYBENZYLAMINE
- 3-methoxycarbonyl benzylamine
- methyl 3-aminomethyl-benzoate
- (3-(Methoxycarbonyl)phenyl)methanamine
- m-(Methoxycarbonyl)benzylamine
- AKOS002337602
- EN300-57593
- BP-11962
- BDBM50232697
- SB40019
- METHYL3-(AMINOMETHYL)BENZOATE
- (3-(Methoxycarbonyl)Phenyl)Methanaminium
- OWBKDJSKHXGOJY-UHFFFAOYSA-N
- AB7438
- CHEMBL1778128
- 93071-65-9
- J-522661
- AS-44845
- DTXSID20383448
- SCHEMBL307892
- DB-079474
- ALBB-034388
- MFCD06797940
-
- MDL: MFCD06797940
- Inchi: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
- Chiave InChI: OWBKDJSKHXGOJY-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(CN)C=CC=1)OC
Proprietà calcolate
- Massa esatta: 165.07900
- Massa monoisotopica: 165.079
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 159
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.3A^2
- XLogP3: 1.3
Proprietà sperimentali
- Densità: 1.121
- Punto di fusione: 37-39 ºC
- Punto di ebollizione: 280 ºC
- Punto di infiammabilità: 139 ºC
- PSA: 52.32000
- LogP: 1.63220
Methyl 3-(aminomethyl)benzoate Informazioni sulla sicurezza
Methyl 3-(aminomethyl)benzoate Dati doganali
- CODICE SA:2922499990
- Dati doganali:
Codice doganale cinese:
2922499990Panoramica:
2922499990 Altri amminoacidi e loro esteri e loro sali(eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0% Tasso di rimborso fiscale: 9,0% Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita) tariffa MFN: 6,5% tariffa generale: 30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
P. Animali e piante importati\Quarantena di prodotti animali e vegetali
D.Animali e piante in uscita\Quarantena di prodotti animali e vegetali
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
SA:2922499990 altri amminoacidi, diversi da quelli contenenti più di un tipo di funzione ossigenata, e loro esteri; IVA: 17,0% aliquota di sconto fiscale: 9,0% Condizioni di supervisione: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) tariffa MFN: 6,5% Tariffa generale: 30,0%
Methyl 3-(aminomethyl)benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D597728-1g |
Methyl 3-(aminomethyl)benzoate |
93071-65-9 | 95% | 1g |
$485 | 2024-05-24 | |
TRC | M286680-50mg |
Methyl 3-(Aminomethyl)benzoate |
93071-65-9 | 50mg |
$ 65.00 | 2022-06-04 | ||
TRC | M286680-100mg |
Methyl 3-(Aminomethyl)benzoate |
93071-65-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01711-25g |
Methyl 3-(aminomethyl)benzoate |
93071-65-9 | 95% | 25g |
$480 | 2023-09-07 | |
eNovation Chemicals LLC | Y1129505-25g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 95% | 25g |
$435 | 2024-07-28 | |
Enamine | EN300-57593-0.1g |
methyl 3-(aminomethyl)benzoate |
93071-65-9 | 0.1g |
$43.0 | 2023-02-09 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-1g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 1g |
381.62CNY | 2021-05-08 | |
Enamine | EN300-57593-0.25g |
methyl 3-(aminomethyl)benzoate |
93071-65-9 | 0.25g |
$45.0 | 2023-02-09 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-5g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 5g |
1102.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-25g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 25g |
¥3322.7 | 2025-01-22 |
Methyl 3-(aminomethyl)benzoate Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, India, , ,
Synthetic Routes 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, rt
- Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists, World Intellectual Property Organization, , ,
Synthetic Routes 4
- Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium SulfinatesJournal of Organic Chemistry, 2019, 84(5), 2850-2861,
Synthetic Routes 5
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 9 h, reflux
- The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactionsEuropean Journal of Medicinal Chemistry, 2020, 189,,
Synthetic Routes 6
- Heterocyclic naphthalene amides having leukotriene-antagonistic action, World Intellectual Property Organization, , ,
Synthetic Routes 7
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthaseBioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206,
Synthetic Routes 8
- Bromination by means of sodium monobromoisocyanurate (SMBI)Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511,
Synthetic Routes 9
- Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity, World Intellectual Property Organization, , ,
Synthetic Routes 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Preparation of aromatic amides as kv2.1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
- Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, World Intellectual Property Organization, , ,
Synthetic Routes 13
- Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase InhibitorsJournal of Medicinal Chemistry, 2009, 52(10), 3317-3327,
Synthetic Routes 14
Synthetic Routes 15
- Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation, United States, , ,
Synthetic Routes 16
1.2 Reagents: Water ; 1 h, rt
- Cation-Transporting Peptides: Scaffolds for Functionalized Pores?Chemistry - A European Journal, 2015, 21(28), 10179-10184,
Synthetic Routes 17
1.2 Solvents: Dichloromethane ; overnight, rt
- N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 18
1.2 Reagents: Sodium carbonate
- Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic CentersJournal of the American Chemical Society, 2010, 132(49), 17366-17369,
Synthetic Routes 19
- Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructuresChemistry - A European Journal, 1998, 4(4), 577-589,
Synthetic Routes 20
1.2 Reagents: Hydroxylamine Solvents: Water ; 15 min, rt
- Transamination of Aromatic Aldehydes to Primary ArylmethylaminesOrganic Letters, 2023, 25(21), 3876-3880,
Methyl 3-(aminomethyl)benzoate Raw materials
- 3-(Aminomethyl)benzoic acid
- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
- Methyl 3-(aminomethyl)benzoate Hydrochloride
- Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate
- Benzoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, methyl ester
- Methyl 3-formylbenzoate
- 3-Cyanobenzoic Acid Methyl Ester
- Methyl 3-methylbenzoate
- methyl 3-(azidomethyl)benzoate
Methyl 3-(aminomethyl)benzoate Preparation Products
Methyl 3-(aminomethyl)benzoate Letteratura correlata
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
93071-65-9 (Methyl 3-(aminomethyl)benzoate) Prodotti correlati
- 6757-31-9(Methyl 4-carbamoylbenzoate)
- 106748-24-7(Methyl 3-carbamoylbenzoate)
- 366-84-7(Ethyl 4-(aminomethyl)benzoate)
- 18469-52-8(Methyl 4-(aminomethyl)benzoate)
- 922163-35-7(methyl 3-(methylamino)methylbenzoate)
- 5921-83-5(HEPTAN-3-YLACETATE)
- 1804842-83-8(Methyl 2-bromo-4-cyano-5-(difluoromethyl)pyridine-3-carboxylate)
- 1256561-96-2(5-(bromomethyl)-4-chloro-1-methyl-1H-Imidazole)
- 899761-44-5(3-(2,5-dimethylbenzenesulfonyl)-N-(2-ethoxyphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2228878-08-6(2-(methylsulfanyl)phenylmethanesulfonamide)
